Triethyl phosphite

描述

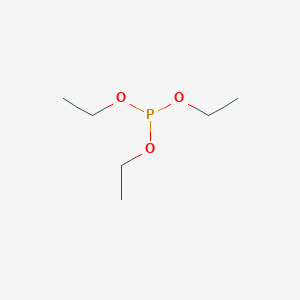

Structure

3D Structure

属性

IUPAC Name |

triethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZBKCUKTQZUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026991 | |

| Record name | Triethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid, triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 °F at 760 mmHg (USCG, 1999), 157.9 °C, 157-159 °C | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (USCG, 1999), 54 °C (129 °F) - closed cup, 54 °C c.c. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, Solubility in water: reaction | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.969 (USCG, 1999) - Less dense than water; will float, 0.9629 g at 20 °C, Relative density (water = 1): 0.97 | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.95 mm Hg at 20 °C | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

122-52-1 | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B2R04S55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °C | |

| Record name | TRIETHYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triethyl Phosphite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 122-52-1

Triethyl phosphite (B83602) is a versatile organophosphorus compound with a broad spectrum of applications in organic synthesis and industrial processes. For researchers, scientists, and professionals in drug development, it serves as a crucial reagent for constructing carbon-phosphorus bonds, a key structural motif in various biologically active molecules. This guide provides an in-depth overview of its properties, synthesis, key reactions with detailed experimental protocols, and its relevance in medicinal chemistry.

Core Properties and Specifications

Triethyl phosphite is a colorless liquid with a characteristic pungent odor. Its fundamental properties are summarized below, providing essential data for its handling, application in reactions, and safety considerations.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are presented in Table 1. This data is critical for designing experimental setups, particularly concerning reaction temperature, pressure, and solvent choice.

| Property | Value | Reference(s) |

| CAS Number | 122-52-1 | [3] |

| Molecular Formula | C₆H₁₅O₃P | [3] |

| Molecular Weight | 166.16 g/mol | [3] |

| Density | 0.969 g/mL at 25 °C | [4] |

| Boiling Point | 156-158 °C | [2] |

| Melting Point | -112 °C | [2] |

| Flash Point | 54 °C (129 °F) - closed cup | [5] |

| Refractive Index (n²⁰/D) | 1.413 | [4] |

| Vapor Pressure | 2.6 hPa at 20 °C | [2] |

| Solubility | Soluble in alcohol and ether; reacts with water. | [5] |

Toxicological Data

Understanding the toxicological profile of this compound is paramount for ensuring laboratory safety. A summary of acute toxicity data is provided in Table 2.

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 1840 - 2470 mg/kg | [6] |

| LD₅₀ | Rat | Intraperitoneal | 1.50 g/kg | [6] |

| LD₅₀ | Rabbit | Dermal | 2800 - >3000 mg/kg | [1] |

| LC₅₀ (6-hour) | Rat | Inhalation | 11,100 - 11,600 mg/m³ | [1] |

This compound is a skin and eye irritant.[6] It has also been shown to have a weak sensitizing effect.[6]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695) in the presence of a base to neutralize the hydrogen chloride byproduct.[3] Diethylaniline is often used as the base in laboratory-scale preparations.[7]

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethanol

This protocol details a typical laboratory-scale synthesis of this compound.[7]

Materials:

-

Phosphorus trichloride (1 mole, 87.5 mL), freshly distilled

-

Absolute ethanol (3 moles, 175 mL)

-

Diethylaniline (3 moles, 477 mL), freshly distilled

-

Dry petroleum ether (b.p. 40-60 °C), 1.4 L

-

3-L three-necked flask

-

Sealed stirrer

-

Reflux condenser

-

500-mL dropping funnel

-

Sintered-glass funnel

Procedure:

-

A solution of absolute ethanol and diethylaniline in 1 L of dry petroleum ether is placed in the three-necked flask, which is fitted with a stirrer, reflux condenser, and dropping funnel.

-

The flask is cooled in a cold-water bath.

-

A solution of phosphorus trichloride in 400 mL of dry petroleum ether is added from the dropping funnel with vigorous stirring at a rate that maintains gentle boiling. This addition typically takes about 30 minutes.

-

After the addition is complete, the mixture is heated under gentle reflux for 1 hour with continuous stirring.

-

The reaction mixture, containing a precipitate of diethylaniline hydrochloride, is cooled and filtered with suction through a sintered-glass funnel.

-

The filter cake is washed with five 100-mL portions of dry petroleum ether.

-

The filtrate and washings are combined and concentrated by distillation at water-bath temperature.

-

The residue is then distilled under vacuum to yield pure this compound. The product is collected at 57–58 °C/16 mm Hg.[7]

Key Reactions and Applications in Organic Synthesis

This compound is a cornerstone reagent in a variety of powerful chemical transformations, primarily due to the nucleophilicity of the phosphorus atom.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, yielding phosphonates from the reaction of a trialkyl phosphite with an alkyl halide.[8] These phosphonates are invaluable precursors for the Horner-Wadsworth-Emmons olefination.

This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction for the synthesis of diethyl benzylphosphonate.[1]

Materials:

-

Benzyl (B1604629) alcohol (1.0 equiv)

-

This compound (1.5 equiv)

-

Zinc iodide (1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Flame-dried, two-necked, round-bottomed flask with a reflux condenser

-

Argon or nitrogen atmosphere

Procedure:

-

Charge a flame-dried, two-necked, round-bottomed flask with zinc iodide under an argon atmosphere.

-

Add anhydrous THF via syringe.

-

Add this compound via syringe.

-

Add benzyl alcohol via syringe.

-

Heat the reaction mixture at reflux (oil bath at 75 °C) for 16 hours.

-

Cool the solution and concentrate under vacuum to remove volatiles.

-

The residue is worked up by extraction with diethyl ether and washing with 2 N NaOH.

-

The combined organic layers are dried, filtered, and concentrated.

-

The product, diethyl benzylphosphonate, is purified by vacuum distillation.[1]

The Corey-Winter Olefin Synthesis

The Corey-Winter olefin synthesis is a stereospecific method for converting 1,2-diols to olefins. The reaction proceeds via a cyclic thiocarbonate intermediate, which is then treated with this compound.[9]

This is a general two-step procedure, adapted from protocols using trimethyl phosphite.[4]

Step 1: Formation of the Cyclic Thiocarbonate

-

To a solution of the 1,2-diol (1.0 equiv) in a suitable solvent (e.g., toluene), add thiocarbonyldiimidazole (10.0 equiv) at room temperature.

-

Reflux the reaction mixture for 48 hours.

-

After cooling, work up the reaction with 1M HCl and extract with ethyl acetate. The organic phase is washed, dried, and concentrated.

-

The crude thiocarbonate is purified by column chromatography.

Step 2: Deoxygenation with this compound

-

A solution of the purified cyclic thiocarbonate (1.0 equiv) in excess this compound is refluxed for 48 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield the desired alkene.[4]

Deoxygenation and Reduction Reactions

This compound is a powerful deoxygenating agent, capable of reducing a variety of functional groups, including hydroperoxides, sulfoxides, and nitro compounds.[10]

This protocol describes the reductive cyclization of o-nitrobenzalaniline to 2-phenylindazole.[11]

Materials:

-

o-Nitrobenzalaniline (0.10 mole)

-

This compound (0.30 mole)

-

200-mL round-bottomed flask with condenser

-

Nitrogen atmosphere

Procedure:

-

Mix this compound and o-nitrobenzalaniline in the flask under a nitrogen atmosphere.

-

Heat the mixture in an oil bath at 150 °C for 8 hours.

-

After cooling, remove the excess this compound and the triethyl phosphate (B84403) byproduct by vacuum distillation.

-

The solid residue is then purified to yield 2-phenylindazole.[11]

Relevance in Drug Discovery and Development

While this compound itself is not typically a therapeutic agent, its role in synthesizing phosphonates makes it highly relevant to medicinal chemistry and drug development. Phosphonates are stable mimics of phosphates and are used to design enzyme inhibitors and prodrugs.[3][12]

Phosphonates as Phosphate Mimics

The phosphonate group (-PO₃²⁻) is isosteric and isoelectronic with the phosphate group (-OPO₃²⁻). However, the P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis, unlike the P-O bond in phosphates. This stability makes phosphonates ideal for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[12] A notable example is the use of bisphosphonates in treating bone resorption disorders by inhibiting farnesyl pyrophosphate synthase.[13]

Application in Prodrug Design

The high polarity of phosphonates often leads to poor cell membrane permeability and low oral bioavailability. To overcome this, prodrug strategies are employed where the phosphonate is masked with lipophilic groups that are cleaved intracellularly to release the active drug.[14] The synthesis of these phosphonate prodrugs often begins with a phosphonate diester, which can be synthesized using this compound in a Michaelis-Arbuzov reaction.

Interaction with Signaling Pathways

Organophosphorus compounds, in a broader context, have been shown to interact with cellular signaling pathways. For instance, exposure to certain organophosphorus compounds can induce the activation of MAP kinase (MAPK) signaling pathways (ERK, JNK, and p38-MAPK), which can lead to oxidative stress and apoptosis.[15] Understanding these interactions is crucial for assessing the toxicological profiles of novel phosphonate-based drug candidates.

Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[2] It is sensitive to air and moisture and should be stored under an inert atmosphere.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[16]

Conclusion

This compound is an indispensable reagent for chemists in both academic and industrial settings, particularly those involved in the synthesis of complex organic molecules and drug discovery. Its ability to efficiently form stable carbon-phosphorus bonds through reactions like the Michaelis-Arbuzov provides access to the versatile class of phosphonates. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 5. This compound | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Acute toxic effects of trimethyl and triethyl phosphites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 13. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to Triethyl Phosphite

This guide provides a comprehensive overview of the fundamental chemical properties of triethyl phosphite (B83602), a versatile reagent and ligand in organic and organometallic chemistry. The information is tailored for researchers, scientists, and professionals in drug development who require precise data on this compound.

Core Chemical Identifiers and Properties

Triethyl phosphite is an organophosphorus compound with the chemical formula P(OCH₂CH₃)₃, often abbreviated as P(OEt)₃.[1][2] It is a colorless liquid with a characteristically strong, foul odor.[1][3][4] The molecule features a pyramidal phosphorus(III) center bonded to three ethoxide groups.[1][2]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₆H₁₅O₃P |

| Molecular Weight | 166.16 g/mol [1][4] |

| Density | 0.969 g/mL at 25 °C[2][3] |

| Boiling Point | 156 °C (313 °F; 429 K)[2] |

| Melting Point | -112 °C[4][5] |

| Flash Point | 130 °F[1][4] |

| CAS Registry Number | 122-52-1[6] |

Synthesis of this compound

The industrial preparation of this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol (B145695) (EtOH) in the presence of a base, typically a tertiary amine (R₃N), to neutralize the hydrochloric acid byproduct.

A generalized workflow for this synthesis is depicted below:

Experimental Protocol for Synthesis:

A general laboratory-scale procedure for the synthesis of this compound is as follows:

-

A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with ethanol and a tertiary amine (e.g., triethylamine).

-

The flask is cooled in an ice bath to maintain a low temperature.

-

Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to keep the reaction temperature below a specified limit.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure the reaction goes to completion.

-

The solid trialkylammonium chloride byproduct is removed by filtration.

-

The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic and reducing properties.

Michaelis-Arbuzov Reaction: A key application of this compound is in the Michaelis-Arbuzov reaction, where it reacts with alkyl halides to form phosphonates. These phosphonates are crucial intermediates in the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes.

The logical flow of this reaction sequence can be visualized as follows:

Use as a Ligand: In the field of organometallic chemistry, this compound serves as a soft ligand.[1][2] It forms stable complexes with metals in low oxidation states, and these complexes are often used as catalysts in various chemical transformations.[2] Examples of such complexes include FeH₂(P(OEt)₃)₄ and Ni(P(OEt)₃)₄.[2]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 122-52-1 [chemicalbook.com]

- 4. This compound | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. This compound [webbook.nist.gov]

triethyl phosphite synthesis from phosphorus trichloride

An In-depth Technical Guide to the Synthesis of Triethyl Phosphite (B83602) from Phosphorus Trichloride (B1173362)

Introduction

Triethyl phosphite, with the chemical formula P(OCH₂CH₃)₃ or P(OEt)₃, is a colorless organophosphorus compound with a characteristically strong, unpleasant odor.[1] It serves as a versatile and crucial intermediate in various industrial and synthetic applications. Its primary uses include acting as a ligand in organometallic chemistry, a reagent in organic synthesis (such as in the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions), and an industrial catalyst.[1] Additionally, it is a precursor for manufacturing flame retardants, pesticides, optical brighteners, antioxidants, and pharmaceuticals.[2] This guide provides a detailed technical overview of its synthesis from phosphorus trichloride and ethanol (B145695), focusing on the underlying chemistry, experimental procedures, and process optimization.

Core Synthesis Reaction and Mechanism

The fundamental principle for synthesizing this compound involves the reaction of phosphorus trichloride (PCl₃) with ethanol (EtOH).[1][2][3] The reaction is highly exothermic and produces hydrogen chloride (HCl) as a significant byproduct.[4] The presence of HCl is detrimental as it can react with the newly formed this compound, leading to the formation of diethyl phosphite and ethyl chloride, thereby reducing the yield.[5][6]

To mitigate this, the synthesis is invariably carried out in the presence of a base. The base acts as an acid scavenger, neutralizing the HCl as it is formed.[1] Tertiary amines, such as triethylamine (B128534) (NEt₃) or diethylaniline, are commonly employed for this purpose.[1][5][6]

The overall balanced chemical equation is: PCl₃ + 3 EtOH + 3 R₃N → P(OEt)₃ + 3 R₃NH⁺Cl⁻[1]

Without a base, the reaction proceeds differently, yielding diethyl phosphite instead.[1]

Quantitative Data Summary

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions and the choice of reagents. The following table summarizes key quantitative data from various reported procedures.

| Parameter | Value | Base Used | Solvent | Notes | Source |

| Yield | 83% | Diethylaniline | Petroleum Ether | Yield can be increased to 86-90% by reusing the solvent from a previous run. | [6] |

| Yield | up to 98% | Triethylamine | Benzene (B151609) | Process improvement over the ammonia (B1221849) method, which yields around 80%. | [5] |

| Purity | > 99% | Triethylamine | Benzene | Achieved through optimized water washing and separation steps. | [5] |

| Reactant Ratio (PCl₃:EtOH:Base) | 1 : 3 : 3 | Diethylaniline | Petroleum Ether | Molar ratio for the described laboratory protocol. | [6] |

| Product Boiling Point | 57–58 °C @ 16 mmHg | N/A | N/A | Physical property of the purified product. | [6] |

| Product Density (d₄²⁰) | 0.963 g/mL | N/A | N/A | Physical property of the purified product. | [6] |

| Product Refractive Index (n_D²⁵) | 1.4104–1.4106 | N/A | N/A | Physical property of the purified product. | [6] |

Detailed Experimental Protocol (Laboratory Scale)

This protocol is adapted from a well-established procedure using diethylaniline as the base.[6] It is critical that all glassware is thoroughly dried and the reagents, particularly ethanol, are anhydrous to prevent unwanted side reactions.[6]

Reagents:

-

Phosphorus Trichloride (PCl₃), freshly distilled: 137.5 g (87.5 mL, 1 mole)

-

Absolute Ethanol: 138 g (175 mL, 3 moles)

-

Diethylaniline, freshly distilled: 447 g (477 mL, 3 moles)

-

Dry Petroleum Ether (b.p. 40–60°C): ~1.9 L

Equipment:

-

3-liter three-necked flask

-

Sealed mechanical stirrer

-

Reflux condenser

-

500 mL dropping funnel

-

Heating mantle

-

Cold-water bath for cooling

-

Sintered-glass funnel for suction filtration

-

Distillation apparatus (75-cm Vigreux column)

Procedure:

-

Reactant Preparation: A solution of absolute ethanol (138 g) and diethylaniline (447 g) is prepared in 1 L of dry petroleum ether inside the 3-L three-necked flask. A separate solution of phosphorus trichloride (137.5 g) in 400 mL of dry petroleum ether is prepared and placed in the dropping funnel.[6]

-

Reaction Setup: The flask is fitted with the stirrer, reflux condenser, and the dropping funnel. The entire setup is placed in a cold-water bath.[6]

-

Addition of PCl₃: With vigorous stirring, the phosphorus trichloride solution is added from the dropping funnel to the ethanol-amine mixture. The addition rate is controlled so that the mixture begins to boil gently near the end of the addition. This step typically takes about 30 minutes.[6] Efficient stirring is crucial to prevent localized HCl buildup, which could lead to the formation of diethyl hydrogen phosphite.[6]

-

Reflux: After the addition is complete, the mixture is heated under gentle reflux for approximately 1 hour with continuous stirring. During this time, a significant amount of diethylaniline hydrochloride will precipitate.[6]

-

Filtration: The reaction mixture is cooled, and the precipitate of diethylaniline hydrochloride is separated by suction filtration through a sintered-glass funnel.[6]

-

Washing: The filter cake of the amine salt is washed with five 100-mL portions of dry petroleum ether to recover any entrained product. The washings are combined with the main filtrate.[6]

-

Solvent Removal: The combined filtrate and washings are concentrated by distilling off the petroleum ether at atmospheric pressure using a water bath. A 75-cm Vigreux column is used for efficient separation.[6]

-

Purification by Vacuum Distillation: The remaining residue is transferred to a smaller flask and distilled under reduced pressure. The final product, this compound, is collected at 57–58°C/16 mmHg. The yield of the colorless liquid is approximately 138 g (83%).[6]

Industrial Production Considerations

On an industrial scale, this compound is produced in a closed system to handle the hazardous reactants and the malodorous product safely.[2][3] The reaction is typically carried out in a solvent like benzene or toluene.[5] While tertiary amines are effective, ammonia has also been used as a base, although it can lead to lower yields (around 80%) due to difficulties in controlling the stoichiometry precisely.[5] The purification of the final product is achieved through distillation.[2][3] The entire process, from reaction to purification, is designed to be continuous and to minimize environmental release.[2]

Process Workflow and Logic Diagrams

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of this compound.

Caption: Core reaction pathway for this compound synthesis.

Caption: Step-by-step experimental workflow for synthesis and purification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. This compound | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3184496A - Process for the preparation and recovery of this compound and derivatives thereof - Google Patents [patents.google.com]

- 5. CN1724546A - Production method of this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Core Mechanism of Triethyl Phosphite Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl phosphite (B83602), a pivotal reagent in organic synthesis and organometallic chemistry, is primarily synthesized through the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). This technical guide provides a comprehensive examination of the core mechanism of triethyl phosphite formation, detailing the reaction pathways, the critical role of reaction conditions, and established experimental protocols. Quantitative data from key literature is summarized, and detailed methodologies are provided to enable replication and further investigation. Visual diagrams of the reaction mechanism and experimental workflows are included to facilitate a deeper understanding of the process.

Introduction

This compound, with the chemical formula P(OCH₂CH₃)₃, is a colorless liquid with a characteristic pungent odor. Its utility stems from the nucleophilic nature of the phosphorus(III) center, which readily participates in a variety of chemical transformations, most notably the Michaelis-Arbuzov reaction to form phosphonates.[1] A thorough understanding of its formation mechanism is paramount for optimizing its synthesis, maximizing yield and purity, and ensuring its effective application in research and development, including drug discovery and materials science. This guide delves into the fundamental aspects of its synthesis, providing a technical resource for professionals in the chemical sciences.

The Core Reaction Mechanism

The predominant method for synthesizing this compound involves the reaction of phosphorus trichloride (PCl₃) with ethanol (EtOH) in the presence of a base.[1] The overall reaction can be represented as:

PCl₃ + 3 EtOH + 3 Base → P(OEt)₃ + 3 Base·HCl

The reaction proceeds through a series of sequential nucleophilic substitution reactions at the phosphorus center.

Stepwise Substitution

The formation of this compound is not a concerted process but occurs in three successive steps:

-

Formation of Dichloro(ethoxy)phosphine: Ethanol, acting as a nucleophile, attacks the electrophilic phosphorus atom of phosphorus trichloride, displacing a chloride ion.

-

Formation of Chloro(diethoxy)phosphine: A second molecule of ethanol displaces another chloride ion from the intermediate species.

-

Formation of this compound: The final substitution occurs with a third molecule of ethanol to yield the this compound product.

The Crucial Role of the Base

The presence of a base, typically a tertiary amine such as triethylamine (B128534) or diethylaniline, is critical for the successful synthesis of this compound.[2][3] The primary function of the base is to neutralize the hydrogen chloride (HCl) that is generated in each substitution step.[1]

In the absence of a base, the generated HCl will react with the this compound product in a deleterious side reaction, leading to the formation of diethyl phosphite ((EtO)₂P(O)H) and ethyl chloride.[1][2] This not only reduces the yield of the desired product but also introduces impurities that can be challenging to separate. Efficient stirring is also crucial to ensure that the generated HCl is immediately scavenged by the base, preventing localized acidic conditions that favor byproduct formation.[2]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions and the choice of base. The following table summarizes key quantitative data from established synthetic protocols.

| Parameter | Value | Base Used | Reference |

| Yield | 83% | Diethylaniline | [2] |

| Yield (with solvent recycle) | 86-90% | Diethylaniline | [2] |

| Yield (claimed) | 98% | Triethylamine | [3] |

| Purity (claimed) | >99% | Triethylamine | [3] |

| Boiling Point | 57-58 °C @ 16 mmHg | - | [2] |

| ³¹P NMR Chemical Shift | ~ +139 ppm | - | [1][4] |

| Density (d₄²⁰) | 0.963 g/mL | - | [2] |

| Refractive Index (n_D²⁵) | 1.4104–1.4106 | - | [2] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound, adapted from a well-established procedure.[2]

Materials and Equipment

-

Phosphorus trichloride (freshly distilled)

-

Absolute ethanol (anhydrous)

-

Diethylaniline (freshly distilled)

-

Dry petroleum ether (b.p. 40–60 °C)

-

3-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Sintered-glass funnel

-

Distillation apparatus (e.g., Vigreux column)

Procedure

-

A solution of 138 g (3 moles) of absolute ethanol and 447 g (3 moles) of freshly distilled diethylaniline in 1 L of dry petroleum ether is placed in a 3-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

The dropping funnel is charged with a solution of 137.5 g (1 mole) of freshly distilled phosphorus trichloride in 400 mL of dry petroleum ether.

-

The reaction flask is cooled in a cold-water bath.

-

With vigorous stirring, the phosphorus trichloride solution is added at a rate that maintains a gentle reflux. The addition typically takes about 30 minutes.

-

After the addition is complete, the mixture is heated under gentle reflux for 1 hour with continued stirring.

-

The suspension, containing the precipitated diethylaniline hydrochloride, is cooled and filtered through a sintered-glass funnel.

-

The filter cake is washed with five 100-mL portions of dry petroleum ether.

-

The combined filtrate and washings are concentrated by distillation.

-

The residue is then distilled under reduced pressure. The fraction collected at 57–58 °C/16 mmHg is the purified this compound.

Visualizing the Process

Reaction Mechanism

References

Navigating the Phosphorus Landscape: A Technical Guide to the ³¹P NMR Chemical Shift of Triethyl Phosphite

For researchers, scientists, and professionals in drug development, understanding the nuances of analytical techniques is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for characterizing organophosphorus compounds, a class of molecules with significant applications in synthesis and catalysis. This guide provides an in-depth exploration of the ³¹P NMR chemical shift of triethyl phosphite (B83602), P(OEt)₃, offering a detailed look at its characteristic resonance, the factors influencing its position, and standardized protocols for its measurement.

Triethyl phosphite is a common trivalent phosphorus compound that serves as a versatile reagent and ligand. Its ³¹P NMR spectrum is characterized by a single resonance in the far downfield region, a hallmark of phosphite esters. The precise chemical shift, however, is sensitive to its chemical environment, making ³¹P NMR a valuable probe for studying its reactivity and coordination chemistry.

The Characteristic Chemical Shift of this compound

The ³¹P NMR chemical shift of neat this compound or in common deuterated solvents is consistently observed in the range of +138 to +141 ppm relative to an 85% H₃PO₄ external standard. This downfield shift is characteristic of phosphorus(III) esters, which are generally found between +125 and +145 ppm.[1]

Influence of the Chemical Environment

Several factors can influence the precise chemical shift of the this compound signal. Understanding these effects is crucial for accurate spectral interpretation.

-

Solvent: While the chemical shift of many organophosphorus compounds can be solvent-dependent, the resonance of this compound shows relative insensitivity to the polarity of the medium.[2] Minor variations may be observed, but significant shifts are not typically expected with common NMR solvents.

-

Oxidation: this compound is susceptible to oxidation to its corresponding pentavalent form, triethyl phosphate (B84403) (O=P(OEt)₃). This transformation is readily identified by ³¹P NMR, as triethyl phosphate exhibits a sharp resonance at approximately -1.1 ppm in CDCl₃. The presence of this upfield signal is a clear indicator of sample degradation.

-

Coordination to Metals: As a potent ligand, this compound readily coordinates to transition metals. This coordination induces a significant change in the electron density around the phosphorus nucleus, resulting in a large upfield or downfield shift known as the "coordination shift" (Δδ = δcomplex - δligand).[3] For example, upon coordination to molybdenum, a substantial upfield shift is typically observed.

-

Catalyst Interaction: The presence of certain catalysts can lead to interactions that perturb the electronic environment of the phosphorus atom, causing shifts in the ³¹P NMR signal. This can be used to study catalyst-ligand interactions and their effect on nucleophilicity.[4]

Quantitative Data Summary

The following table summarizes the ³¹P NMR chemical shift of this compound and its common derivative under standard conditions.

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| This compound, P(OEt)₃ | Neat / CDCl₃ | ~ +139 |

| This compound, P(OEt)₃ | Acetonitrile (CH₃CN) | ~ +139 |

| Triethyl phosphate, O=P(OEt)₃ | CDCl₃ | ~ -1.1 |

Note: The chemical shift can vary slightly based on concentration, temperature, and the specific spectrometer.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

Given that this compound is an air- and moisture-sensitive liquid, proper sample handling is critical to prevent oxidation and ensure accurate, reproducible results.

Detailed Methodology

1. Materials and Equipment:

- This compound (stored under an inert atmosphere)

- Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN) from a sealed ampoule or freshly dried.

- High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent), oven-dried before use.

- Gas-tight syringes and needles.

- Inert atmosphere workstation (glovebox) or Schlenk line.

- NMR spectrometer equipped with a broadband probe.

- External standard: 85% H₃PO₄ in a sealed capillary insert or a separate reference tube.

2. Sample Preparation (under Inert Atmosphere):

- Step 1: In a glovebox or on a Schlenk line, take an oven-dried NMR tube and cap.

- Step 2: Using a clean, dry, gas-tight syringe, draw approximately 0.6 mL of the desired anhydrous deuterated solvent.

- Step 3: Add the solvent to the NMR tube.

- Step 4: Using a separate, clean, and dry gas-tight microsyringe, add 10-20 µL of this compound to the solvent in the NMR tube. This corresponds to a concentration of approximately 5-10 mg.

- Step 5: Cap the NMR tube securely. If using a J-Young tube, ensure the valve is properly sealed.

- Step 6: Gently invert the tube several times to ensure the solution is homogeneous.

3. NMR Data Acquisition:

- Step 1 (Tuning and Matching): Insert the sample into the spectrometer. Tune and match the probe to the ³¹P frequency to ensure optimal signal transmission and detection.

- Step 2 (Locking and Shimming): Lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, aiming for a narrow and symmetrical lock signal.

- Step 3 (Setting Acquisition Parameters):

- Experiment Type: Select a standard one-pulse ³¹P experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). Inverse-gated decoupling can be used for more accurate quantification.

- Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

- Spectral Width: Set a wide spectral width to encompass the expected range for phosphites and potential impurities like phosphates (e.g., from +200 ppm to -50 ppm).

- Number of Scans: For a moderately concentrated sample, 16 to 64 scans are typically sufficient.

- Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate.

- Step 4 (Referencing): The spectrum should be referenced to an external standard of 85% H₃PO₄ at 0.0 ppm. This can be done by acquiring a spectrum of a sealed H₃PO₄ reference tube under the same conditions or by using the spectrometer's pre-calibrated reference frequency.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Perform phase correction to ensure all peaks have a pure absorption lineshape.

- Perform baseline correction to obtain a flat baseline across the spectrum.

- Calibrate the chemical shift axis by setting the H₃PO₄ reference peak to 0.0 ppm.

Visualizing Experimental and Conceptual Frameworks

Diagrams generated using Graphviz provide a clear visual representation of workflows and relationships, adhering to strict color and contrast specifications for clarity.

References

An In-depth Technical Guide to the Infrared Spectrum of Triethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of triethyl phosphite (B83602), a crucial organophosphorus compound with applications in organic synthesis and as a ligand in organometallic chemistry. A thorough understanding of its vibrational properties through IR spectroscopy is essential for its characterization, quality control, and for monitoring its reactions in various chemical processes, including those relevant to drug development.

Data Presentation: Infrared Absorption Bands of Triethyl Phosphite

The following table summarizes the key absorption bands observed in the liquid-phase Fourier Transform Infrared (FTIR) spectrum of this compound. The data has been compiled and interpreted based on spectra available from the NIST Chemistry WebBook and established knowledge of vibrational frequencies for organophosphorus compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2978 | Strong | Asymmetric C-H stretching in CH₃ |

| 2935 | Strong | Asymmetric C-H stretching in CH₂ |

| 2898 | Strong | Symmetric C-H stretching in CH₃ and CH₂ |

| 1477 | Medium | Asymmetric C-H bending in CH₃ |

| 1446 | Medium | Scissoring (bending) in CH₂ |

| 1392 | Medium | Symmetric C-H bending (umbrella mode) in CH₃ |

| 1164 | Medium | C-C stretching |

| 1027 | Very Strong | Asymmetric P-O-C stretching |

| 919 | Strong | Symmetric P-O-C stretching |

| 732 | Strong | P-O-C bending / CH₂ rocking |

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its ethyl (CH₃CH₂) and phosphite (P(OR)₃) moieties.

-

C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds within the ethyl groups. The peaks at 2978 cm⁻¹, 2935 cm⁻¹, and 2898 cm⁻¹ are assigned to the asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

-

C-H Bending Region (1480-1360 cm⁻¹): The medium intensity bands at 1477 cm⁻¹, 1446 cm⁻¹, and 1392 cm⁻¹ correspond to the various bending vibrations (scissoring, asymmetric, and symmetric) of the C-H bonds in the methyl and methylene groups.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information about the skeletal vibrations of the molecule.

-

The very strong and broad absorption centered around 1027 cm⁻¹ is the most characteristic feature of the spectrum and is assigned to the asymmetric stretching of the P-O-C bonds . The high intensity of this band is due to the large change in dipole moment associated with this vibration.

-

The strong peak at 919 cm⁻¹ is attributed to the symmetric stretching of the P-O-C bonds .

-

The band at 1164 cm⁻¹ is likely due to C-C stretching vibrations within the ethyl groups.

-

The strong absorption at 732 cm⁻¹ is characteristic of P-O-C bending vibrations , potentially coupled with CH₂ rocking modes.

-

Experimental Protocols

The presented data is based on a liquid-phase FTIR spectrum obtained under the following conditions, as detailed by the Pacific Northwest National Laboratory and available on the NIST Chemistry WebBook[1]:

-

Instrumentation: Bruker Tensor 27 FTIR spectrometer.

-

Sample Preparation: The spectrum was acquired from a neat liquid sample.

-

Spectral Range: 7800 to 400 cm⁻¹.

-

Resolution: 2.0 cm⁻¹.

-

Number of Scans: 128 interferograms were averaged for the single-channel spectrum.

-

IR Source: Silicon carbide glow bar.

-

Beam Splitter: Broadband potassium bromide (KBr).

-

Detector: DLTGS at room temperature.

-

Apodization: Norton-Beer, Medium.

For general analysis of a liquid sample like this compound, the following protocol is standard:

-

Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Collection: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mandatory Visualizations

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound and its main IR vibrational modes.

Logical Workflow for IR Spectral Interpretation

Caption: Workflow for the acquisition and interpretation of an IR spectrum.

References

A Comprehensive Technical Guide to the Physical Properties of Triethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl phosphite (B83602) (C₆H₁₅O₃P) is a colorless liquid with a characteristic pungent odor. It serves as a versatile reagent and ligand in organic and organometallic synthesis, finding applications in the development of pharmaceuticals, pesticides, and other fine chemicals. A thorough understanding of its physical properties is paramount for its safe handling, process optimization, and the successful design of synthetic routes. This technical guide provides an in-depth overview of the core physical properties of triethyl phosphite, complete with methodologies for their determination and a summary of quantitative data.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are crucial for a variety of applications, from predicting its behavior in different solvents to ensuring safe storage and handling conditions.

General and Molar Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅O₃P | [1][2] |

| Molecular Weight | 166.16 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Pungent, foul odor | [1] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | -112 °C | [1][3][4] |

| Boiling Point | 156 - 158 °C at 760 mmHg | [3][6] |

| Flash Point | 54 °C (closed cup) | [6][7] |

| Autoignition Temperature | 250 °C | [1][4] |

Optical and Other Physical Properties

| Property | Value | Reference |

| Density | 0.969 g/mL at 25 °C | [8][9] |

| Refractive Index (n_D^20) | 1.413 | [8][9] |

| Vapor Pressure | 2.6 hPa at 20 °C | [6] |

| Surface Tension | 24.26 mN/m at 20°C | [6] |

| Viscosity | 0.746 mPa·s at 13°C; 0.657 mPa·s at 25°C | [6] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Reacts and decomposes | [6] |

| Alcohol | Soluble | [1] |

| Ether | Soluble | [1] |

| Benzene | Soluble | [7] |

| Chloroform | Slightly Soluble | [4] |

| Dichloromethane | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Experimental Protocols

The determination of the physical properties of this compound relies on established, standardized experimental methods. Below are detailed overviews of the methodologies typically employed for each key parameter.

Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Boiling Point Determination

The boiling point is determined by distillation or ebulliometry, often following methods like those described in OECD Guideline 103.

-

Distillation Method:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a calibrated thermometer.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. The temperature reading is corrected to standard atmospheric pressure.

-

Melting Point Determination

The melting point of this compound, which is very low, is determined using a cryostat.

-

Cryostat Method:

-

A sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in a cryostat with a controlled cooling and heating system.

-

The temperature is slowly lowered until the sample solidifies.

-

The sample is then slowly heated, and the temperature at which the solid melts is recorded as the melting point.

-

Refractive Index Measurement

The refractive index is measured using a refractometer, such as an Abbé refractometer.

-

Abbé Refractometer Method:

-

A small drop of this compound is placed on the prism of the refractometer.

-

The prism is closed, and a light source is directed through the sample.

-

The telescope of the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the instrument's scale at a specified temperature (typically 20 °C).

-

Flash Point Determination

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, following a standard method like ASTM D93.

-

Pensky-Martens Closed-Cup Method (ASTM D93):

-

A specified volume of this compound is placed in the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.

-

Autoignition Temperature Determination

The autoignition temperature is determined using a heated flask method, such as ASTM E659.

-

ASTM E659 Method:

-

A small, measured amount of this compound is injected into a heated, air-filled flask.

-

The temperature of the flask is varied, and the time to ignition is observed.

-

The autoignition temperature is the lowest temperature at which the sample will ignite spontaneously.

-

Vapor Pressure Measurement

Vapor pressure can be determined by various methods, including the static method or the ebulliometric method.

-

Static Method:

-

A sample of this compound is placed in a container connected to a pressure-measuring device (manometer).

-

The system is evacuated to remove air.

-

The container is placed in a constant-temperature bath.

-

The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Surface Tension Measurement

Surface tension is commonly measured using the Du Noüy ring method or the pendant drop method.

-

Du Noüy Ring Method:

-

A platinum ring is suspended from a tensiometer and brought into contact with the surface of the this compound.

-

The force required to pull the ring from the surface is measured.

-

This force is then used to calculate the surface tension.

-

Viscosity Measurement

The viscosity of this compound can be determined using a capillary viscometer or a rotational viscometer.

-

Capillary Viscometer Method:

-

The time it takes for a known volume of this compound to flow through a capillary of known dimensions is measured.

-

The kinematic viscosity is calculated from this flow time and the viscometer constant.

-

The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Solubility Determination

The solubility of this compound in various solvents is determined by mixing a known amount of the solute with the solvent and observing the point of saturation.

-

Equilibrium Method:

-

An excess of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The concentration of this compound in the solvent is then determined analytically (e.g., by chromatography) to establish its solubility. It is important to note that this compound reacts with water, so its solubility in aqueous solutions is not a simple dissolution process.

-

Interrelation of Physical Properties

The physical properties of a substance are interconnected. For instance, vapor pressure is highly dependent on temperature, and density is also temperature-dependent. Understanding these relationships is crucial for predicting the behavior of this compound under different process conditions.

Caption: Logical relationships between the physical properties of this compound.

Conclusion

This technical guide provides a comprehensive summary of the key physical properties of this compound, essential for professionals in research, development, and drug discovery. The tabulated data offers a quick reference, while the detailed experimental protocols provide insight into the rigorous methods required for accurate characterization. The interrelation of these properties, as visualized in the provided diagram, underscores the importance of a holistic understanding of this compound's physical behavior for its effective and safe utilization in scientific endeavors.

References

- 1. This compound | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98%, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 122-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Buy this compound (EVT-313048) | 122-52-1 [evitachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

A Technical Guide to the Physicochemical Properties of Triethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of triethyl phosphite (B83602), a versatile organophosphorus compound utilized as a reagent in organic synthesis and as a ligand in organometallic chemistry. This document outlines its key physical properties, detailed experimental protocols for their determination, and visual workflows to illustrate relevant processes.

Core Physicochemical Data

Triethyl phosphite, with the chemical formula P(OCH₂CH₃)₃, is a colorless liquid characterized by a strong, unpleasant odor.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, application in synthetic protocols, and for quality control.

Summary of Physical Properties

The boiling point and density of this compound have been reported across various sources. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 158 °C | Standard atmospheric pressure | [1][2] |

| 156 °C | Standard atmospheric pressure | [3][4] | |

| 156.0 °C to 158.0 °C | Not specified | [5] | |

| 57 to 58 °C | at 16 mmHg | [6] | |

| Density | 0.96 g/cm³ | Not specified | [1] |

| 0.969 g/mL | at 25 °C | [6][3][4][7] | |

| 0.9650 g/mL | Not specified | [5] |

Experimental Protocols

Precise determination of the boiling point and density is fundamental for verifying the purity of this compound. The following sections detail standardized laboratory procedures for these measurements.

Protocol 1: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.[8][9]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate)[10]

-

Clamps and stand

-

Magnetic stirrer and stir bar (optional, to prevent bumping)[8]

Procedure:

-

Sample Preparation: Place approximately 0.5-1.0 mL of this compound into the small test tube. If using, add a small magnetic stir bar.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing upwards.[10]

-

Apparatus Assembly: Clamp the test tube in the heating block. Suspend a thermometer in the test tube, ensuring the thermometer bulb is positioned close to the capillary tube but not touching the sides or bottom of the test tube.

-

Heating: Begin heating the apparatus gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.[8]

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid has reached its boiling point.

-

Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[8] Record this temperature.

-

Repeat: For accuracy, repeat the procedure two more times and calculate the average boiling point.

Protocol 2: Determination of Density (Pycnometer Method)

The use of a pycnometer, a glass flask with a specific, calibrated volume, is a precise method for determining the density of liquids.[11]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Clean and Dry: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water, and then dry it completely.

-

Mass of Empty Pycnometer: Carefully weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass (m₁).

-

Fill with this compound: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to be expelled through the capillary.

-

Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass (m₂).

-